![molecular formula C8H9IO B1595423 1-Ethoxy-3-iodobenzene CAS No. 29052-00-4](/img/structure/B1595423.png)
1-Ethoxy-3-iodobenzene
Overview
Description
1-Ethoxy-3-iodobenzene is a chemical compound with the molecular formula C8H9IO . It has a molecular weight of 248.06 and is a liquid at room temperature .
Molecular Structure Analysis
The InChI code for 1-Ethoxy-3-iodobenzene is 1S/C8H9IO/c1-2-10-8-5-3-4-7(9)6-8/h3-6H,2H2,1H3
. This code provides a standardized way to represent the compound’s molecular structure.
Scientific Research Applications
Alkoxycarbonylation Reactions
1-Ethoxy-3-iodobenzene has been used in alkoxycarbonylation reactions. Iannelli et al. (2009) demonstrated the ethoxycarbonylation of iodobenzene on a 1 mol scale using microwave heating, achieving comparable yields with both excess and near-stoichiometric loading of carbon monoxide. This study illustrates the potential for scaling up alkoxycarbonylation reactions using 1-Ethoxy-3-iodobenzene and microwave heating (Iannelli et al., 2009).
Heteroaromatic Ring Systems
The compound has been applied in the synthesis of condensed heteroaromatic ring systems. Sakamoto et al. (1992) reported the palladium-catalyzed carbonylative coupling of iodobenzene and its derivatives with (Z)-1-ethoxy-2-(tributylstannyl)ethene under carbon monoxide atmosphere, leading to (E)-3-ethoxy-1-arylprop-2-en-1-ones. This method was extended to synthesize chromone and 4(1H)-quinolinone (Sakamoto et al., 1992).
Alpha-Acetoxylation of Ketones
Ochiai et al. (2005) utilized iodobenzene in the alpha-acetoxylation of ketones. They found that diacyloxy(phenyl)-lambda3-iodanes generated in situ act as oxidants of ketones, with m-chloroperbenzoic acid as the terminal oxidant. This process highlights the catalytic potential of iodobenzene derivatives in organic synthesis (Ochiai et al., 2005).
Radiolabeled Compound Development
In the field of medical imaging, 1-Ethoxy-3-iodobenzene derivatives have been explored. Tokunaga et al. (2019) developed 1-(2-I-ethoxy)-2,5-bis styrylbenzene (I-EISB) as a potential SPECT probe for detecting amyloid deposits. They examined its affinity and imaging capabilities in normal and amyloid deposition mice, demonstrating its application in detecting amyloids (Tokunaga et al., 2019).
Oxidative Transformations
Ochiai (2007) reported on the stoichiometric and catalytic oxidations using hypervalent organo‐λ3‐iodanes. This study included the reaction of activated iodosylbenzene with various functional groups, such as olefins and phenols, under mild conditions, showcasing the broad utility of iodobenzene derivatives in oxidation reactions (Ochiai, 2007).
Safety And Hazards
The safety information available indicates that 1-Ethoxy-3-iodobenzene is a substance that requires careful handling . It has been assigned the GHS07 pictogram, indicating that it can cause certain health hazards . The compound has been associated with hazard statements EUH019, H302, H315, H319, and H335 . These statements suggest that the compound can be harmful if swallowed or inhaled, and can cause skin and eye irritation .
properties
IUPAC Name |
1-ethoxy-3-iodobenzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9IO/c1-2-10-8-5-3-4-7(9)6-8/h3-6H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UIGQMEPFSWIPHM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=CC=C1)I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9IO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40347224 | |
Record name | 3-Iodophenetole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40347224 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
248.06 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Ethoxy-3-iodobenzene | |
CAS RN |
29052-00-4 | |
Record name | 3-Iodophenetole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40347224 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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